molecular formula C12H15N5 B1481904 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetimidamide CAS No. 2098132-92-2

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetimidamide

Cat. No.: B1481904
CAS No.: 2098132-92-2
M. Wt: 229.28 g/mol
InChI Key: NLAZJAMTYWNMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetimidamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyridine ring attached to the pyrazole ring, along with an ethyl group and an acetimidamide group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetimidamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an ethyl group and a pyridine ring.

    Introduction of the Acetimidamide Group: The acetimidamide group can be introduced through the reaction of the pyrazole derivative with an appropriate amidine reagent under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetimidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetimidamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetimidamide
  • 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide
  • 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetamide

Uniqueness

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetimidamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the acetimidamide group can affect the compound’s interactions with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(5-ethyl-3-pyridin-4-ylpyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-2-10-7-11(9-3-5-15-6-4-9)16-17(10)8-12(13)14/h3-7H,2,8H2,1H3,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAZJAMTYWNMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC(=N)N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 2
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 3
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 4
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 5
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 6
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.